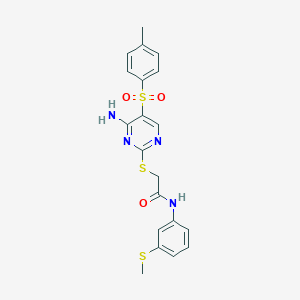
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S3 and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by the presence of a tosylpyrimidine moiety and a methylthio-substituted phenyl group, suggests diverse biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.
- Molecular Formula : C20H20N4O3S3
- Molecular Weight : 460.59 g/mol
- Purity : Typically ≥95% .
Biological Activity Overview
The compound has been evaluated for various biological activities, primarily focusing on its antibacterial and antifungal properties. The following sections summarize key findings from relevant studies.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against several strains of bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for selected bacterial strains are detailed in Table 1:
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.50 |
These results indicate that the compound is particularly effective against Gram-negative bacteria, with comparable efficacy to standard antibiotics such as ciprofloxacin .
Antifungal Activity
The compound also demonstrates antifungal properties against various fungi, including species of the genus Candida.
Antifungal Efficacy
Results from antifungal assays are summarized in Table 2:
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 15 |
| Candida glabrata | 12 |
| Saccharomyces cerevisiae | 10 |
The compound exhibited selective action against certain Gram-positive microorganisms as well, highlighting its broad-spectrum potential .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to determine cell viability in human cell lines.
Cytotoxicity Results
Table 3 presents the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | >100 |
| Balb/c 3T3 (mouse fibroblasts) | >100 |
These findings suggest that the compound has a favorable safety profile, exhibiting low toxicity at concentrations effective for antibacterial and antifungal activities .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins involved in bacterial growth and replication.
Binding Interactions
The docking analysis revealed strong binding affinities with key residues in bacterial targets such as DNA gyrase and MurD. The interactions included:
- Hydrogen bonds with SER1084 and ASP437.
- Pi-Pi stacking interactions with nucleotides.
These interactions are crucial for the expression of antibacterial activity .
Eigenschaften
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-22-20(24-19(17)21)29-12-18(25)23-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEKPENYMBJDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













